N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Description
N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to a 3-oxopropanamide backbone
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11-4-2-3-5-14(11)17-16(20)10-15(19)12-6-8-13(9-7-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMEXJVQMVNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves the reaction of 2-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: 2-methylphenyl-3-(4-aminophenyl)-3-oxopropanamide.
Reduction: N-(2-methylphenyl)-3-(4-nitrophenyl)-3-hydroxypropanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor binding studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-3-(4-aminophenyl)-3-oxopropanamide: Similar structure but with an amine group instead of a nitro group.
N-(2-methylphenyl)-3-(4-methoxyphenyl)-3-oxopropanamide: Similar structure but with a methoxy group instead of a nitro group.
N-(2-methylphenyl)-3-(4-chlorophenyl)-3-oxopropanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both a 2-methylphenyl group and a 4-nitrophenyl group, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the 2-methylphenyl group can influence the compound’s hydrophobicity and binding affinity to molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
